molecular formula C9H11BrClNO2 B12625257 Methyl 4-(aminomethyl)-3-chlorobenzoate hydrobromide

Methyl 4-(aminomethyl)-3-chlorobenzoate hydrobromide

Cat. No.: B12625257
M. Wt: 280.54 g/mol
InChI Key: CDBIKPPWAJQYFN-UHFFFAOYSA-N
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Description

Methyl 4-(aminomethyl)-3-chlorobenzoate hydrobromide is a chemical compound with a complex structure that includes a methyl ester, an aminomethyl group, and a chlorinated benzene ring. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(aminomethyl)-3-chlorobenzoate hydrobromide typically involves multiple steps. One common method includes the reaction of 4-(aminomethyl)-3-chlorobenzoic acid with methanol in the presence of a catalyst to form the methyl ester. This is followed by the introduction of hydrobromic acid to form the hydrobromide salt. The reaction conditions often require controlled temperatures and specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Quality control measures are crucial to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(aminomethyl)-3-chlorobenzoate hydrobromide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The chlorinated benzene ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

Methyl 4-(aminomethyl)-3-chlorobenzoate hydrobromide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research into potential therapeutic applications, including its use as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 4-(aminomethyl)-3-chlorobenzoate hydrobromide exerts its effects involves interactions with specific molecular targets. The aminomethyl group can form hydrogen bonds with various biological molecules, while the chlorinated benzene ring can participate in hydrophobic interactions. These interactions can influence the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(aminomethyl)benzoate hydrochloride
  • Methyl 3-chlorobenzoate
  • 4-(Aminomethyl)-3-chlorobenzoic acid

Uniqueness

Methyl 4-(aminomethyl)-3-chlorobenzoate hydrobromide is unique due to the combination of its functional groups, which provide a distinct set of chemical properties. The presence of both an aminomethyl group and a chlorinated benzene ring allows for a wide range of chemical reactions and interactions, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C9H11BrClNO2

Molecular Weight

280.54 g/mol

IUPAC Name

methyl 4-(aminomethyl)-3-chlorobenzoate;hydrobromide

InChI

InChI=1S/C9H10ClNO2.BrH/c1-13-9(12)6-2-3-7(5-11)8(10)4-6;/h2-4H,5,11H2,1H3;1H

InChI Key

CDBIKPPWAJQYFN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)CN)Cl.Br

Origin of Product

United States

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